3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with an amino group at the 3-position and a carboxamide group at the 2-position, substituted with a 2-ethylphenyl group. Thienopyridines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with various reagents. One common method includes the reaction with ortho-formylbenzoic acid, which leads to the formation of angular isoindole-6,12-diones . The reaction conditions often involve the use of toluene as a solvent and para-toluenesulfonic acid as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available starting materials such as 2-aminothiophenes and acetoacetic ester. The reaction is typically carried out under heating with the presence of tin tetrachloride as a catalyst . The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the amino group and the carboxamide group.
Common Reagents and Conditions
Oxidation: Hypochlorite in different solvents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include angular isoindole-6,12-diones and other substituted thienopyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. For example, it has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3 (PfGSK-3), which plays a role in the regulation of glycogen metabolism . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-(2-furyl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-chlorobenzyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-10-6-3-4-8-12(10)19-15(20)14-13(17)11-7-5-9-18-16(11)21-14/h3-9H,2,17H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPXHMGUHQUUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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